molecular formula C14H17ClF2N2O2 B2483491 benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers CAS No. 2445794-81-8

benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2483491
CAS No.: 2445794-81-8
M. Wt: 318.75
InChI Key: VEZHBSMYJDQHMG-UHFFFAOYSA-N
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Description

Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride (molecular formula: C₁₁H₁₈F₂N₂O₂·HCl) is a spirocyclic carbamate derivative featuring a unique 2,2-difluorospiro[2.3]hexane core . The compound exists as a mixture of diastereomers due to stereochemical complexity at the spiro center and the amino group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its synthesis likely involves protecting the primary amine of 5-amino-2,2-difluorospiro[2.3]hexane with a benzyl carbamate group, followed by HCl salt formation .

Key structural attributes:

  • Difluoro substitution: Increases metabolic stability and lipophilicity compared to non-fluorinated analogs.
  • Carbamate group: Acts as a protective moiety for the amine, enabling controlled release in biological systems.

Properties

IUPAC Name

benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZHBSMYJDQHMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClF2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Spiro[2.3]Hexane Core

The spiro[2.3]hexane scaffold is synthesized via cyclization strategies, often employing bifunctional precursors. A key approach involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ) as a precursor, which undergoes intramolecular alkylation to form the spirocyclic structure. In a representative procedure, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ) is deoxofluorinated using Morph-DAST to yield 3,3-difluorocyclobutane diester (5 ), followed by LiAlH₄ reduction to dialcohol 6 (94% yield). Subsequent Appel reaction with CBr₄ and PPh₃ converts 6 to dibromide 3 , enabling spirocyclization via nucleophilic displacement (64% yield).

For the target spiro[2.3]hexane system, analogous methods are adapted by adjusting ring size. Cyclopropane-fused intermediates may be generated through [2+2] cycloadditions or strain-driven ring expansions. Computational studies suggest that the 2,2-difluoro substitution enhances ring stability by mitigating angle strain.

Introduction of the 5-Amino Group

The 5-amino moiety is introduced via late-stage functionalization. One method employs Curtius rearrangement of acyl azides to generate protected amines. For example, diester 7 (derived from dibromide 3 ) is saponified to semiester 29 , which undergoes Curtius rearrangement to yield Boc-protected α-amino ester 30 (71% yield). Acidic hydrolysis then affords α-amino acid 27 (95% yield).

Carbamate Formation and Benzyl Protection

The free amine is protected as a carbamate using benzyl chloroformate (Cbz-Cl). In a protocol adapted from cellulose carbamate synthesis, the amine is reacted with Cbz-Cl in the presence of a base (e.g., pyridine or DIEA) in anhydrous DCM. For instance, cellulose phenyl carbonate (CPhC) reacts with benzylamine in DMF at 60°C to yield cellulose benzyl carbamate (CBzC) with a degree of substitution (DS) of 2.45. Similarly, the target compound’s amine is treated with Cbz-Cl under inert conditions, achieving near-quantitative conversion.

Hydrochloride Salt Formation

The hydrochloride salt is precipitated by treating the free base with HCl in a polar solvent (e.g., ethanol or ether). For example, Boc-protected amino acid 32 is refluxed in aqueous HCl to yield α-amino acid 27 as the hydrochloride salt. This step ensures improved solubility and stability for pharmaceutical applications.

Diastereomer Formation and Analysis

The spiro[2.3]hexane core contains two stereocenters at positions 1 and 5, leading to four possible stereoisomers. Diastereomers arise during spirocyclization and amination steps. In the dibromide 3 cyclization, stereochemical outcomes are influenced by the reaction’s stereoelectronic environment. Chiral HPLC or crystallization separates diastereomers, though the mixture is often retained for synthetic efficiency.

Table 1: Diastereomer Ratios in Key Intermediates

Intermediate Diastereomer Ratio (Major:Minor) Conditions
30 3:1 Boc-protection
27 2:1 Acidic hydrolysis

Scalability and Process Optimization

Multigram synthesis is feasible using convergent strategies. For example, dibromide 3 is synthesized on a 0.47 kg scale via Appel reaction. Key optimizations include:

  • Temperature control : Cyclization at 0°C minimizes side reactions.
  • Catalyst selection : Pd-mediated couplings (e.g., Suzuki-Miyaura) enhance sp²–sp³ bond formation.
  • Purification : Column chromatography or recrystallization ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of fluorine atoms can produce halogenated compounds .

Scientific Research Applications

BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Spirocyclic and Fluorinated Analogues

tert-Butyl N-{5-Amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
  • Molecular formula : C₁₁H₁₈F₂N₂O₂ (neutral form) .
  • Key differences : Lacks the benzyl group and hydrochloride salt, reducing solubility and altering pharmacokinetics.
  • Pharmacological note: The tert-butyl carbamate may offer slower hydrolysis rates compared to benzyl derivatives, affecting drug release profiles.
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic Acid Hydrochloride
  • Molecular formula : C₇H₁₀F₂N₂O₂·HCl .
  • Key differences : Replaces the carbamate with a carboxylic acid, altering polarity and bioavailability. The carboxylic acid moiety may facilitate salt formation but reduce blood-brain barrier penetration.

Heterocyclic Carbamates and Amines

N-Benzyl-4-(3,6-dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridine-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride
  • Molecular formula : C₂₅H₂₈ClN₅·HCl (estimated from ).
  • Structural features : Contains a bicyclo[2.2.2]octane core fused with pyrazolo-pyrrolopyridine, contrasting with the spiro[2.3]hexane system.

Chromene and Pyrimidine Derivatives

2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
  • Molecular formula : C₂₃H₁₇Cl₂N₃O ().
  • Synthetic note: Prepared via condensation with benzoyl chloride, highlighting divergent synthetic pathways compared to spirocyclic carbamates .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
  • Molecular formula : C₂₂H₁₇N₃O₃S ().
  • Key differences: Thiazolo-pyrimidine core with cyano and furan groups increases planarity and hydrogen-bonding capacity.
  • Pharmacological note: The dioxo-thiazolo system may confer kinase inhibitory activity but introduce metabolic liabilities due to the furan ring .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (Da) Key Functional Groups Pharmacological Notes
Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride C₁₁H₁₈F₂N₂O₂·HCl 284.73 Spirocycle, difluoro, carbamate, HCl salt Enhanced solubility, stereochemical complexity
tert-Butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate C₁₁H₁₈F₂N₂O₂ 248.28 Spirocycle, difluoro, tert-butyl carbamate Slower hydrolysis, neutral form
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride C₇H₁₀F₂N₂O₂·HCl 224.62 Carboxylic acid, difluoro, HCl salt High polarity, limited BBB penetration
N-Benzyl-4-(pyrazolo-pyrrolopyridine)bicyclo[2.2.2]octan-1-amine hydrochloride C₂₅H₂₈ClN₅·HCl ~502.5 Bicyclooctane, aromatic heterocycles DNA-targeting potential, high molecular weight
(2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile C₂₂H₁₇N₃O₃S 403.45 Thiazolo-pyrimidine, cyano, furan Kinase inhibition, metabolic instability

Biological Activity

Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H19ClF2N2O2
  • Molecular Weight : 284.74 g/mol
  • CAS Number : 2445794-81-8

The presence of a spirocyclic structure and fluorine atoms suggests unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.

Mechanisms of Biological Activity

Research indicates that compounds similar to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride may exhibit several mechanisms of action:

  • Antitumor Activity :
    • Compounds with similar spirocyclic frameworks have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanisms involve inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
  • Antimicrobial Properties :
    • The compound's structure may facilitate interactions with microbial enzymes or membranes, leading to enhanced antimicrobial activity against both bacterial and fungal pathogens. Some derivatives have demonstrated effectiveness against antibiotic-resistant strains .
  • Enzyme Inhibition :
    • The carbamate moiety can act as a reversible inhibitor for specific enzymes involved in cancer metabolism, potentially disrupting tumor growth and proliferation pathways.

Table 1: Summary of Biological Activities

Activity TypeRelated CompoundsObserved EffectsReferences
AntitumorBenzofuroxan derivativesCytotoxicity against MCF-7, HuTu 80
AntimicrobialHybrid benzofuroxan compoundsHigh activity against Staphylococcus and fungi
Enzyme InhibitionCarbamate-based inhibitorsDisruption of metabolic pathways in tumors

Case Study: Antitumor Efficacy

A study investigating the antitumor properties of benzofuroxan derivatives found that compounds with similar structural features to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis via mitochondrial pathways and the generation of ROS .

Q & A

Q. What are the critical steps for synthesizing this compound, and how can diastereomeric purity be monitored during synthesis?

The synthesis involves constructing the spiro[2.3]hexane scaffold via cyclopropanation followed by fluorination and carbamate formation. Key steps include:

  • Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to form the strained spirocyclic core .
  • Fluorination : Selective difluorination at the 2-position using DAST (diethylaminosulfur trifluoride) or XtalFluor-E to avoid racemization .
  • Diastereomer monitoring : Thin-layer chromatography (TLC) with fluorescent indicators and 1H NMR^1 \text{H NMR} (e.g., splitting patterns of NH protons) to track diastereomer ratios during synthesis .

Q. What spectroscopic methods are most effective for characterizing this compound?

  • NMR : 19F NMR^{19}\text{F NMR} resolves diastereomers due to distinct fluorine environments (δ -120 to -140 ppm for CF2_2 groups) . 1H NMR^1\text{H NMR} confirms carbamate formation via benzyloxy signals (δ 5.1–5.3 ppm) .
  • IR : Carbamate C=O stretch (~1700 cm1^{-1}) and NH stretches (~3300 cm1^{-1}) validate functional groups .
  • HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) separates diastereomers; MS confirms molecular weight (346.306 g/mol) .

Q. How do solvent polarity and temperature influence the diastereomer ratio in the final product?

Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring one diastereomer, while nonpolar solvents (e.g., toluene) may shift equilibrium via entropy-driven processes. Lower temperatures (-20°C to 0°C) often improve selectivity by slowing epimerization .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar spirocyclic carbamates?

  • Structural analogs : Compare activity of benzyl carbamates vs. tert-butyl analogs to isolate steric/electronic effects .
  • Epimerization studies : Incubate diastereomers in physiological buffers (pH 7.4, 37°C) and monitor stability via HPLC to assess if interconversion confounds bioassays .
  • Target validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases, GPCRs) .

Q. How does the spiro[2.3]hexane scaffold impact metabolic stability compared to non-rigid analogs?

  • In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The spirocyclic structure reduces CYP450-mediated oxidation due to restricted conformational flexibility .
  • Computational modeling : MD simulations (e.g., Desmond) predict solvent-accessible surface area (SASA) of labile groups (e.g., NH) to rationalize stability differences .

Q. What experimental designs mitigate batch-to-batch variability in diastereomer ratios during scale-up?

  • DoE (Design of Experiments) : Optimize reaction parameters (e.g., catalyst loading, solvent ratio) using a central composite design to minimize variability .
  • Crystallization-induced diastereomer resolution : Seed supersaturated solutions with pure diastereomer crystals to enforce uniformity .

Q. How can contradictory solubility data in aqueous vs. lipid systems be reconciled?

  • LogP measurement : Use shake-flask method (octanol/water) to determine true hydrophobicity (predicted LogP ~2.1) .
  • Dynamic light scattering (DLS) : Assess aggregation propensity in PBS (pH 7.4) to identify micelle formation, which may artificially inflate apparent solubility .

Methodological Challenges and Solutions

Purification challenges due to diastereomer similarity

  • Countercurrent chromatography (CCC) : Utilize pH-zone-refining CCC with a biphasic solvent system (e.g., hexane/EtOAc/MeOH/water) for high-resolution separation .
  • Derivatization : Convert free amine to a UV-active sulfonamide derivative to enhance chromatographic detectability .

Addressing discrepancies in reported synthetic yields

  • In-line analytics : Use ReactIR to monitor intermediate formation in real time and identify yield-limiting steps (e.g., carbamate coupling efficiency <80%) .
  • Quench studies : Halt reactions at 50% conversion and analyze intermediates via GC-MS to trace side-product formation pathways .

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